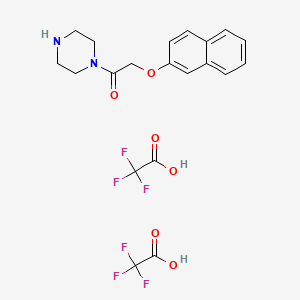
2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid” involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include batch or continuous flow reactions, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Compound “2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid” undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophilic or electrophilic substitution reactions may involve reagents like halogens, alkyl halides, or sulfonates.
Addition: Addition reactions often involve reagents such as hydrogen halides, water, or alcohols, and are carried out under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Studied for its potential biological activity, including enzyme inhibition, receptor binding, and cellular effects.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of compound “2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid” involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in the compound’s biological effects. The exact mechanism can vary depending on the specific application and context of use. Detailed studies on the molecular interactions and pathways involved are essential for understanding the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid” is unique in its chemical structure and properties compared to similar compounds. While it shares some functional groups and reactivity patterns with these compounds, its specific arrangement of atoms and molecular interactions give it distinct characteristics. This uniqueness can be advantageous in certain applications, such as targeted drug design or specialized industrial processes.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.2C2HF3O2/c19-16(18-9-7-17-8-10-18)12-20-15-6-5-13-3-1-2-4-14(13)11-15;2*3-2(4,5)1(6)7/h1-6,11,17H,7-10,12H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMMHPVXSPPTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088079.png)
![(1S,9S)-11-(6-aminohexanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088084.png)
![(1S,9S)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088101.png)
![(1R,9S)-11-(4-aminobutanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088105.png)
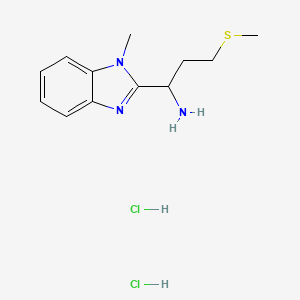
![[1-(2-Methylpropyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B8088119.png)
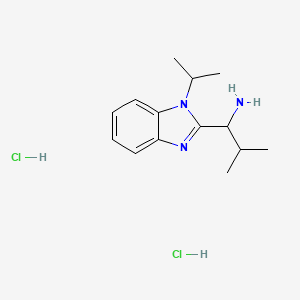
![2-Methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine;dihydrochloride](/img/structure/B8088129.png)
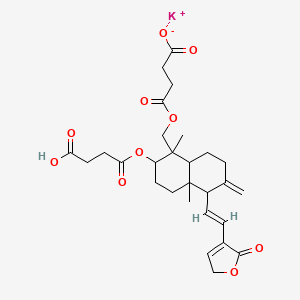
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8088138.png)
![N-[1-(3,4-dimethoxyphenyl)but-3-enyl]aniline;hydrochloride](/img/structure/B8088143.png)
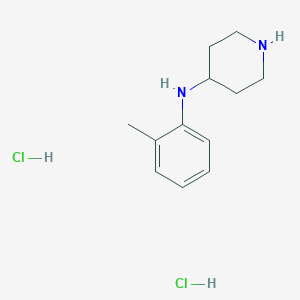
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B8088178.png)
![2-methoxy-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8088181.png)
